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One primary application of 4-Chlorotoluene in scientific research is the synthesis of other substituted toluenes. The chlorine atom in 4-Chlorotoluene can be readily displaced through nucleophilic aromatic substitution reactions. This allows researchers to introduce various functional groups like amines, ethers, and alcohols onto the aromatic ring, leading to the formation of diversely functionalized toluenes. These substituted toluenes serve as valuable starting materials for the synthesis of more complex molecules with desired properties for applications in medicinal chemistry, materials science, and other research fields [].
Here are some examples of nucleophilic aromatic substitution reactions with 4-Chlorotoluene:
4-Chlorotoluene serves as a model substrate for studying chlorination reactions in aromatic compounds. Researchers can investigate the mechanisms and efficiencies of different chlorination reagents and catalysts using 4-Chlorotoluene. This knowledge helps in the development of more selective and efficient methods for chlorination of aromatic molecules, which is a valuable transformation in organic synthesis for various applications [].
4-Chlorotoluene, also known as p-chlorotoluene, is an aromatic compound with the molecular formula CHCl. It features a chlorine atom substituted at the para position of the toluene molecule, which consists of a methyl group attached to a benzene ring. This compound is a colorless liquid that is insoluble in water but miscible with many organic solvents. It has a boiling point of approximately 162 °C and a melting point of about 7 °C .
4-Chlorotoluene is part of the chlorotoluene family, which includes three isomers: ortho-chlorotoluene, meta-chlorotoluene, and para-chlorotoluene. Each isomer exhibits distinct physical properties and reactivity due to the different positions of the chlorine atom on the aromatic ring .
4-Chlorotoluene can be synthesized through several methods:
4-Chlorotoluene serves multiple roles in various industries:
Interaction studies involving 4-chlorotoluene have primarily focused on its reactivity with nucleophiles and its behavior under different reaction conditions. Research indicates that it can react with various nucleophiles such as amines and alcohols, leading to substitution products. Additionally, studies on its environmental interactions suggest that it may degrade under photolytic conditions or react with oxidizing agents .
Several compounds share structural similarities with 4-chlorotoluene, primarily other chlorinated toluenes. Below are some similar compounds along with their unique characteristics:
| Compound | Structure | Unique Characteristics |
|---|---|---|
| Ortho-Chlorotoluene | Chlorine at ortho position | Lower melting point (-35 °C) compared to 4-chlorotoluene |
| Meta-Chlorotoluene | Chlorine at meta position | Higher boiling point (162 °C) than ortho but similar to para |
| Benzyl Chloride | Chlorine on methyl group | Used extensively in organic synthesis as a reactive intermediate |
| Dichlorobenzenes | Two chlorine atoms on benzene | More reactive due to increased electron-withdrawing effects |
While all these compounds contain chlorine substituents on the aromatic ring, 4-chlorotoluene's unique position of substitution (para) influences its reactivity and physical properties differently compared to its isomers.
The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution (EAS) chemistry, enabling the introduction of chlorinated groups onto aromatic rings. For 4-chlorotoluene synthesis, this method involves:
Table 1: Typical Conditions for Friedel-Crafts Chlorination
| Parameter | Value/Description |
|---|---|
| Catalyst | FeCl₃ or AlCl₃ (5–10 mol%) |
| Temperature | 310–320 K |
| Reaction Time | 2–8 hours |
| Para/O:Meta Ratio | 60:40:0 (approximate) |
| Data Sources: |
Radical chlorination, initiated by light or heat, operates via a distinct pathway:
Key Distinction:
Radical pathways are unsuitable for 4-chlorotoluene synthesis due to preferential side-chain chlorination over ring substitution.
Ionic liquids enhance para-selectivity through tailored coordination environments:
Table 2: Ionic Liquid-Catalyzed Chlorination Outcomes
| Parameter | Value/Description |
|---|---|
| Catalyst | [BMIM]Cl-ZnCl₂ (n=2) |
| Solvent | Chloroform or DCE |
| Para Yield | Limited (requires zeolite synergy) |
| Data Sources: |
Zeolites enable spatial and electronic control over substitution patterns:
Table 3: Zeolite-Catalyzed Para-Selectivity
| Parameter | Value/Description |
|---|---|
| Catalyst | K-L Zeolite |
| Para/O:Meta Ratio | 6.66:1 (with 1,2-dichloroethane solvent) |
| Temperature | 383 K |
| Data Sources: |
Distillation remains a cornerstone for large-scale separation:
Table 4: Distillation Parameters for Chlorotoluene Isomers
| Isomer | Boiling Point (°C) | Separation Methodology |
|---|---|---|
| Ortho | 158.5 | Initial distillation (top) |
| Meta | 161.2 | Crystallization (post-distill) |
| Para | 161.5 | Adsorption (final step) |
| Data Sources: |
Continuous flow systems improve yield and selectivity:
Key Innovation:
Vapourtec’s UV-150 photochemical reactor enables safer Cl₂ handling while maintaining reaction efficiency.
4-Chlorotoluene exhibits a characteristic aromatic molecular structure with the molecular formula C₇H₇Cl and a molecular weight of 126.58 g/mol [1] [2] [3]. The compound adopts a planar benzene ring configuration with a methyl group and chlorine atom positioned in para orientation relative to each other [1] [2]. Quantum chemical calculations using both Hartree-Fock and density functional theory methods with 6-31G(d,p) and 6-311++G(d,p) basis sets have provided detailed insights into the optimized molecular geometry [25] [34].
The molecular structure demonstrates characteristic features of substituted toluenes, where the chlorine atom and methyl group are separated by four carbon atoms on the benzene ring [1] [3]. Computational studies indicate that the three chlorotoluene isomers, including 4-chlorotoluene, possess Cs point group symmetry [26]. The aromatic ring maintains planarity with typical benzene bond angles and distances, while the substituents influence the electronic distribution throughout the molecule [25] [34].
Vibrational spectroscopy investigations using Fourier Transform Infrared and Fourier Transform Raman techniques have confirmed the structural assignments derived from theoretical calculations [25] [34]. The experimental and calculated frequencies demonstrate good agreement, validating the computed molecular geometry and bonding characteristics [25] [34].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇Cl | [1] [2] [3] |
| Molecular Weight | 126.58 g/mol | [1] [2] [3] |
| Point Group | Cs | [26] |
| Bond Configuration | Para-substituted benzene | [1] [2] |
| Computational Methods | HF, B3LYP/6-31G(d,p), 6-311++G(d,p) | [25] [34] |
The dipole moment of 4-chlorotoluene has been experimentally determined to be 2.21 Debye [2] [8], representing a significant molecular polarity arising from the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group [7] [9]. This dipole moment value places 4-chlorotoluene among moderately polar organic compounds, reflecting the additive nature of the individual group moments when positioned in para configuration [7] [9].
Comparative analysis of chlorotoluene isomers reveals distinct dipole moment patterns based on substituent positioning [7]. The para isomer (4-chlorotoluene) exhibits the highest dipole moment at 1.90 Debye among the three isomers, followed by the meta isomer at 1.78 Debye and the ortho isomer at 1.35 Debye [7]. This trend reflects the linear arrangement of the methyl and chloro group moments in the para configuration, resulting in additive contributions to the overall molecular dipole [7] [9].
Theoretical calculations demonstrate that the dipole moment of para-chlorotoluene can be predicted by vector addition of toluene (0.4 Debye) and chlorobenzene (2.6 Debye) dipole moments, yielding approximately 3.0 Debye [9]. However, experimental measurements consistently report values around 2.21 Debye [2] [8], indicating that intermolecular interactions and solvation effects influence the observed dipole characteristics [2] [8].
| Isomer | Dipole Moment (Debye) | Angle Between Groups |
|---|---|---|
| Para-chlorotoluene | 1.90-2.21 | 180° (linear) |
| Meta-chlorotoluene | 1.78 | 120° |
| Ortho-chlorotoluene | 1.35 | 60° |
The dielectric constant of 4-chlorotoluene has been measured at 6.08 [2], reflecting the molecular polarizability and intermolecular interactions in the bulk liquid phase [2] [16]. This dielectric behavior influences the compound's solvation properties and interactions with other polar molecules [2] [22].
4-Chlorotoluene demonstrates well-characterized phase transition behavior with a melting point ranging from 6-8°C and a boiling point of 162°C at standard atmospheric pressure [2] [3] [16] [17]. The relatively low melting point reflects weak intermolecular forces in the solid state, primarily van der Waals interactions and limited dipole-dipole associations [2] [3].
Critical temperature and pressure values have been determined through experimental measurements and theoretical correlations [13] [14] [17]. The critical temperature is reported as 385.7°C (659 K) [2] [17], while the critical pressure reaches 3853 kPa [14] [17]. These critical properties indicate moderate intermolecular attractive forces compared to other aromatic chlorides [13] [14].
The enthalpy of vaporization for 4-chlorotoluene has been measured at 38.50-42.475 kJ/mol [14] [16], representing the energy required for liquid-to-vapor phase transition [14] [16]. This value aligns with expectations for moderately polar aromatic compounds and reflects the combination of van der Waals forces and dipolar interactions that must be overcome during vaporization [14] [16].
| Thermodynamic Property | Value | Units | Source |
|---|---|---|---|
| Melting Point | 6-8 | °C | [2] [3] [16] [17] |
| Boiling Point | 162 | °C | [2] [3] [16] [17] |
| Critical Temperature | 385.7 | °C | [2] [17] |
| Critical Pressure | 3853 | kPa | [14] [17] |
| Enthalpy of Vaporization | 38.50-42.475 | kJ/mol | [14] [16] |
| Density (20°C) | 1.070-1.071 | g/cm³ | [2] [3] [16] |
The vapor pressure of 4-chlorotoluene exhibits temperature-dependent behavior consistent with the Clausius-Clapeyron relationship [2] [3] [15] [16]. At 20°C, the vapor pressure is measured at 0.35 kPa (2.6 mmHg) [17], increasing to 3.4 mmHg at 25°C [3] [16]. This moderate volatility reflects the balance between molecular cohesive forces and thermal energy at ambient conditions [15] [17].
Temperature-dependent vapor pressure data follows the Antoine equation with coefficients determined from experimental measurements [2]. The vapor pressure reaches 10 mmHg at 45°C [16], demonstrating the exponential relationship between temperature and vapor pressure typical of organic liquids [15] [16].
Henry's Law constant for 4-chlorotoluene has been calculated as 4.4 × 10⁻³ atm·m³/mol at standard conditions [6] [18]. This value indicates moderate volatility from aqueous solutions and suggests significant air-water partitioning behavior [6] [18]. The Henry's Law constant enables prediction of volatilization rates from water surfaces, with estimated half-lives of approximately 4 hours for flowing river systems and 5 days for quiescent lake conditions [6].
| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |
|---|---|---|
| 20 | 2.6 | 0.35 |
| 25 | 3.4 | 0.45 |
| 45 | 10.0 | 1.33 |
The Henry's Law constant value facilitates assessment of environmental fate and transport processes [6] [18]. The calculated constant indicates that 4-chlorotoluene will readily volatilize from water surfaces, making atmospheric transport a significant environmental fate process [6] [18].
4-Chlorotoluene exhibits limited water solubility, with experimental values ranging from 0.04 g/L to less than 0.1 g/100 mL at 20°C [3] [16] [19]. This low aqueous solubility reflects the predominantly hydrophobic character of the aromatic ring system, despite the presence of the polar chloro substituent [3] [19]. The compound demonstrates complete miscibility with most organic solvents, including ethanol, ether, and benzene [5] [19].
Binary solvent system studies have revealed significant insights into molecular interactions between 4-chlorotoluene and various solvents [21] [22]. Investigations with 1-alkanol systems demonstrate hydrogen bonding interactions between the electronegative chlorine atom and the hydroxyl groups of alcohols [22]. These interactions manifest as negative excess volumes and modified acoustic properties in binary mixtures [21] [22].
Density measurements in para-chlorotoluene-benzene binary systems show systematic variations with composition and temperature [21]. The density increases with increasing 4-chlorotoluene concentration while decreasing with temperature elevation, indicating strong solute-solvent interactions through π-π stacking and van der Waals forces [21]. Ultrasonic velocity measurements further confirm substantial intermolecular associations in these binary systems [21].
Acoustic impedance studies demonstrate increasing values with higher 4-chlorotoluene concentrations, representing enhanced intermolecular interactions [21]. The internal pressure decreases with increasing mole fraction of 4-chlorotoluene, providing information about the nature and strength of intermolecular forces [21]. Viscosity measurements show systematic increases with 4-chlorotoluene content, confirming enhanced cohesive forces due to molecular interactions [21].
| Solvent System | Interaction Type | Observation |
|---|---|---|
| Water | Hydrophobic | 0.04-0.1 g/100 mL solubility |
| Alcohols | Hydrogen bonding | Negative excess volumes |
| Benzene | π-π stacking | Strong solute-solvent interaction |
| Organic solvents | van der Waals | Complete miscibility |
The octanol-water partition coefficient (Log P) for 4-chlorotoluene has been experimentally determined with values ranging from 3.27 to 3.35 [2] [3] [14] [16]. This high partition coefficient indicates strong preference for the organic phase over the aqueous phase, consistent with the compound's hydrophobic aromatic structure and limited water solubility [2] [3].
Multiple experimental determinations have reported Log P values of 3.33 at 20°C [2] [16], 3.35 [2], and 3.27 [3], demonstrating good reproducibility across different measurement techniques [2] [3] [16]. These values classify 4-chlorotoluene as a moderately hydrophobic compound with significant bioaccumulation potential [2] [3].
The octanol-water partition behavior reflects the balance between hydrophobic interactions with the aromatic ring system and the polar influence of the chlorine substituent [2] [3]. Compared to unsubstituted toluene, the chlorine atom increases the partition coefficient, enhancing the compound's affinity for organic phases [2] [3].
Bioconcentration factor estimates based on the measured Log P values suggest moderate to significant bioaccumulation potential [5]. Experimental bioconcentration factors in fish species range from 14 to 200, confirming the predictive value of octanol-water partitioning data for environmental assessment [5].
| Parameter | Value | Temperature | Source |
|---|---|---|---|
| Log P | 3.33 | 20°C | [2] [16] |
| Log P | 3.35 | - | [2] |
| Log P | 3.27 | - | [3] |
| Bioconcentration Factor | 14-200 | - | [5] |
| Estimated BCF | 200 | - | [5] |
4-Chlorotoluene, systematically named 1-chloro-4-methylbenzene, represents a paradigmatic substituted aromatic compound that exhibits distinctive spectroscopic characteristics across multiple analytical platforms [1] [2] [3]. The compound's para-disubstituted benzene ring system provides an ideal framework for examining the effects of both electron-donating methyl and electron-withdrawing chlorine substituents on spectroscopic parameters [4] [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-chlorotoluene through both proton and carbon-13 observations. The compound's symmetrical substitution pattern results in simplified spectral patterns that facilitate unambiguous assignment of all observable nuclei [6] [7] [8].
The proton nuclear magnetic resonance spectrum of 4-chlorotoluene in deuterated chloroform reveals three distinct resonance environments [6] [7]. The aromatic protons appear as two sets of equivalent signals due to the para-substitution pattern creating molecular symmetry. Protons ortho to the methyl group resonate at approximately 7.15 parts per million, while those meta to the methyl substituent appear at 7.30 parts per million [9]. The methyl group protons exhibit a characteristic singlet at 2.32 parts per million, consistent with typical aromatic methyl chemical shifts [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic framework and substitution effects [11] [4]. The ipso carbons bearing the substituents exhibit distinct chemical shifts, with the carbon bearing the methyl group appearing at 137.8 parts per million and the chlorine-bearing carbon at 134.3 parts per million [11]. This upfield shift of the chlorinated carbon reflects the electron-withdrawing nature of the halogen substituent. The remaining aromatic carbons appear at 129.1 parts per million for positions ortho to the methyl group and 128.3 parts per million for positions meta to the methyl group [4]. The methyl carbon resonates at 21.3 parts per million, within the expected range for aromatic methyl carbons [12].
Two-dimensional nuclear magnetic resonance techniques provide valuable connectivity and spatial proximity information for 4-chlorotoluene [13] [14]. Correlation spectroscopy experiments reveal scalar coupling relationships between adjacent protons within the aromatic system [14] [15]. The para-substitution pattern results in simplified correlation patterns, with clear cross-peaks observed between ortho-coupled aromatic protons.
Nuclear Overhauser Effect experiments demonstrate through-space interactions between spatially proximate nuclei [13] [16] [17]. In 4-chlorotoluene, significant Nuclear Overhauser Enhancement is observed between the methyl group protons and the aromatic protons in ortho positions [16]. This spatial correlation confirms the substitution pattern and provides confirmation of the molecular geometry. The Nuclear Overhauser Effect intensities correlate with internuclear distances, providing quantitative information about molecular conformation [13] [18].
Vibrational spectroscopy techniques including Fourier Transform Infrared and Raman spectroscopy provide complementary information about molecular vibrations and structural characteristics of 4-chlorotoluene [19] [3] [20].
The Fourier Transform Infrared spectrum of 4-chlorotoluene exhibits characteristic absorption bands that enable structural identification and purity assessment [19] [21] [5]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the methyl group occur at 2800-3000 wavenumbers [22] [5].
The fingerprint region between 400-1500 wavenumbers contains diagnostically valuable absorptions [19] [21]. Aromatic carbon-carbon stretching vibrations appear at 1610 and 1510 wavenumbers, characteristic of para-disubstituted benzene rings [5] [3]. The carbon-chlorine stretching vibration occurs at approximately 1090 wavenumbers, providing direct evidence for halogen substitution [19] [5]. Ring deformation modes and out-of-plane carbon-hydrogen bending vibrations in the 600-900 wavenumber region serve as fingerprint identifiers for the specific substitution pattern [19] [3].
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [3] [23] [24]. The symmetric nature of many vibrations in 4-chlorotoluene results in strong Raman activity for several modes [3] [25].
Ring breathing modes around 1000 wavenumbers exhibit intense Raman scattering and serve as characteristic markers for aromatic systems [3] [23]. The carbon-chlorine stretching vibration, while moderately infrared active, shows weak Raman activity due to the polarizability changes associated with this bond [3] [20]. Aromatic carbon-carbon vibrations display strong Raman activity, particularly the symmetric ring stretching modes at 1580-1600 wavenumbers [3] [23].
The methyl group contributes distinct Raman bands including symmetric and antisymmetric carbon-hydrogen stretching modes at 2900-3000 wavenumbers and deformation modes around 1450 wavenumbers [3] [26]. These vibrations exhibit moderate to strong Raman intensities and provide information about methyl group orientation and dynamics [23] [20].
Mass spectrometry of 4-chlorotoluene under electron ionization conditions reveals characteristic fragmentation pathways that enable structural identification and quantitative analysis [2] [27] [28]. The molecular ion appears at mass-to-charge ratio 126 for the ³⁵Cl isotopomer and 128 for the ³⁷Cl isotopomer, exhibiting the characteristic 3:1 intensity ratio of chlorine isotopes [27] [28].
The base peak at mass-to-charge ratio 91 corresponds to the tropylium ion formed by loss of chlorine from the molecular ion [27] [28] [29]. This fragmentation represents a characteristic pathway for chlorinated aromatic compounds and provides strong diagnostic evidence for the presence of chlorine substitution [29]. Additional significant fragments include loss of the methyl radical to give mass-to-charge ratio 111 and further fragmentation to smaller aromatic ions [27] [28].
The fragmentation pattern analysis reveals that chlorine loss is the predominant fragmentation pathway, consistent with the relatively weak carbon-chlorine bond compared to carbon-carbon bonds in the aromatic system [28] [29]. The tropylium ion formation involves rearrangement processes that result in a stable seven-membered aromatic cation [27] [28].
High-Performance Liquid Chromatography provides a robust analytical platform for 4-chlorotoluene separation and quantification [30] [31]. Reverse-phase chromatography using octadecylsilane stationary phases offers optimal retention and selectivity for this moderately polar aromatic compound [30] [32].
Mobile phase optimization studies demonstrate that acetonitrile-water mixtures provide effective separation with retention times suitable for routine analysis [30] [32]. The addition of phosphoric acid at 0.1 percent concentration improves peak shape and reproducibility, though formic acid substitution is required for mass spectrometry compatibility [30] [33]. Gradient elution programs can be employed for complex mixture analysis, while isocratic conditions suffice for simple purity determinations [30] [31].
Column selection significantly impacts separation efficiency and selectivity [30] [32]. Newcrom R1 columns with reduced silanol activity demonstrate superior performance for 4-chlorotoluene analysis compared to conventional octadecylsilane phases [30] [33]. Detection at 254 nanometers provides adequate sensitivity for most applications, with detection limits in the microgram per milliliter range achievable under optimized conditions [30] [31].